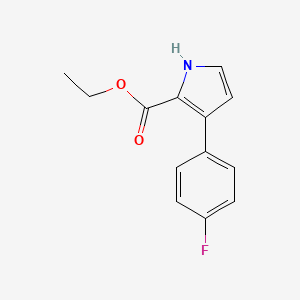
Ethyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H12FNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl acetoacetate with 4-fluoroaniline under acidic conditions to form the corresponding enamine. This intermediate then undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may involve the use of catalysts to improve reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Applications De Recherche Scientifique
Ethyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrrole ring may also play a role in the compound’s activity by facilitating interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: A structurally similar compound with a fluorophenyl group and an ester functional group.
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Another related compound with a similar fluorophenyl group and ester functionality.
Uniqueness
Ethyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the pyrrole ring and the fluorophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H12FNO2 |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
ethyl 3-(4-fluorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO2/c1-2-17-13(16)12-11(7-8-15-12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
Clé InChI |
FBZGWZQTWCUNMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)





![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)


![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)



![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)
